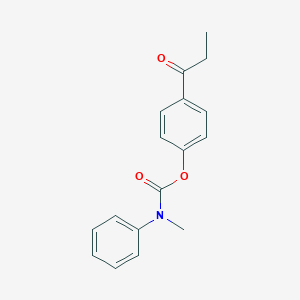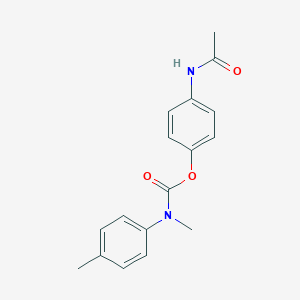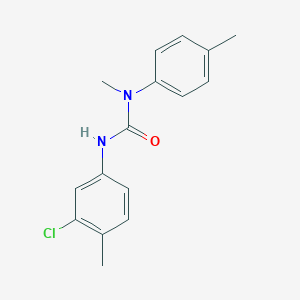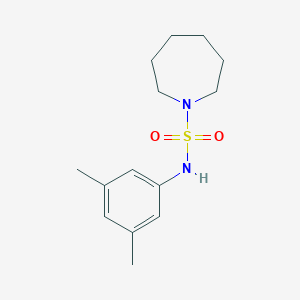
N-(3,5-dimethylphenyl)azepane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dimethylphenyl)azepane-1-sulfonamide” is a chemical compound . It is a sulfonamide derivative .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a library of 1561 compounds has been investigated by both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .Molecular Structure Analysis
The molecular formula of “this compound” is C14H22N2O2S . The InChI representation of the molecule is InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3 .Applications De Recherche Scientifique
Pharmacological Developments
Sulfonamides, including structures similar to "N-(3,5-dimethylphenyl)azepane-1-sulfonamide," play a crucial role in various pharmacological applications due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential as carbonic anhydrase inhibitors (CAIs), which are pivotal in the development of antiglaucoma drugs, as well as antitumor, anti-inflammatory, and antimicrobial agents (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018). The azepane moiety, a key feature in these compounds, is noted for its structural diversity and pharmacological significance, offering a template for the discovery of new therapeutic agents across a spectrum of diseases, including cancer, Alzheimer's disease, and microbial infections (Zha et al., 2019).
Environmental Studies
Sulfonamides, due to their extensive use, have also been the focus of environmental studies, particularly concerning their persistence and degradation in ecosystems. Research into the microbial degradation of sulfonamides indicates a growing interest in bioremediation strategies to mitigate their impact on microbial resistance and human health. Advanced studies in microbial cultures capable of degrading sulfonamides highlight the potential for using biodegradation as a cost-effective method for restoring contaminated environments (Deng, Li, & Zhang, 2018).
Analytical and Detection Techniques
The development of analytical methods for sulfonamides, including electrochemical determination, has been a significant area of research. These methods aim to improve the sensitivity and specificity of detecting sulfonamides in environmental samples and food products, addressing the concerns over their residues' impact on human health (Fu et al., 2020). Such techniques are crucial for monitoring and managing the presence of these compounds in various matrices, ensuring safety and compliance with regulatory standards.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)azepane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUJLGRZTFRYOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

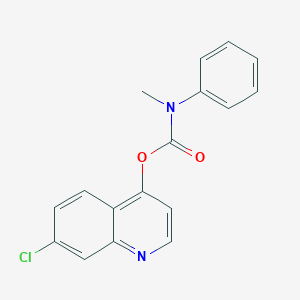

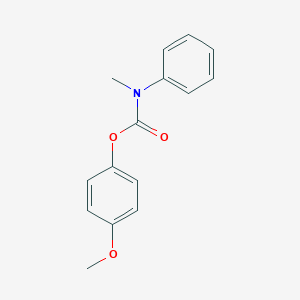

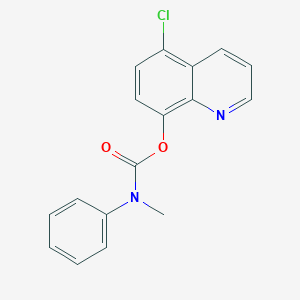

![1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B497017.png)

![9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)
![1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol](/img/structure/B497025.png)
